molecular formula C12H13N3OS B2949528 6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one CAS No. 634161-54-9

6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one

Cat. No. B2949528
CAS RN: 634161-54-9
M. Wt: 247.32
InChI Key: YEXJZLMCXXCLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is synthesized through a specific method and has been studied for its potential applications in various fields including pharmaceuticals, agriculture, and material sciences.

Mechanism of Action

The mechanism of action of 6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of certain enzymes and receptors in the body. In agricultural applications, this compound works by inhibiting the biosynthesis of certain essential amino acids in plants, leading to their death.
Biochemical and Physiological Effects:
In pharmacological research, 6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor and antiviral activity. In agricultural research, this compound has been shown to selectively kill broadleaf weeds without harming crops.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one in laboratory experiments is its unique chemical properties. This compound has a heterocyclic structure that makes it useful in a variety of applications. However, one limitation of using this compound in laboratory experiments is its potential toxicity. Care must be taken when handling this compound to avoid exposure.

Future Directions

There are several potential future directions for research on 6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one. In pharmacological research, this compound could be further studied for its potential use as an anti-inflammatory and analgesic agent. It could also be studied for its potential use as an antitumor and antiviral agent.
In agricultural research, this compound could be further studied for its potential use as a herbicide. Research could focus on improving the selectivity and efficacy of this compound against broadleaf weeds. Additionally, this compound could be studied for its potential use in other areas such as material sciences and nanotechnology.
Conclusion:
6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has potential applications in various fields including pharmaceuticals, agriculture, and material sciences. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one involves the reaction between 2-methylbenzyl chloride and 6-methyl-1,2,4-triazin-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified through recrystallization to obtain a high-quality compound.

Scientific Research Applications

6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one has been extensively studied for its potential applications in various scientific fields. In pharmaceutical research, this compound has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use as an antitumor and antiviral agent.
In agricultural research, 6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one has been studied for its potential use as a herbicide. It has been shown to have selective activity against broadleaf weeds and can be used as a pre-emergent or post-emergent herbicide.

properties

IUPAC Name

6-methyl-3-[(2-methylphenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-5-3-4-6-10(8)7-17-12-13-11(16)9(2)14-15-12/h3-6H,7H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXJZLMCXXCLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3-[(2-methylbenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one

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